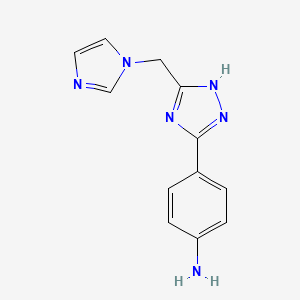

4-(3-((1H-imidazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Molecular Structure Analysis

The molecular structure of imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

4-(3-((1H-imidazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline and its derivatives have been the subject of various scientific investigations due to their promising chemical properties and potential applications. Notably, the synthesis of such compounds involves intricate chemical processes, often utilizing one-pot click chemistry to link pharmacophores like triazole and benzimidazole. This synthesis is significant as it introduces flexible linkages in the form of –CH2–R or –O–R/–N–R, which are pivotal for the molecule's functional properties. For instance, the compound N-((1-((1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)aniline and its derivatives, synthesized using this method, have been characterized by various spectroscopic techniques and screened for their in vitro anti-proliferative activity, revealing notable potential in cancer research (Sahay & Ghalsasi, 2017).

Applications in Energy and Material Science

Interestingly, compounds related to 4-(3-((1H-imidazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline have been explored for their applications in the fields of energy and material science. For example, nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based molecules have been prepared for their potential use in nitrogen-rich gas generators. The energetic salts of derivatives like 1-(1H-1,2,4-triazol-3-yl)-1H-tetrazole and 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine were synthesized and examined for their densities, heats of formation, and detonation properties. These compounds exhibited high positive heats of formation, attributed to the high-energy contribution from their molecular backbones. This research underscores the significance of the azole rings and various functional groups like nitro, amino, and azido in determining the physicochemical properties of these compounds (Srinivas, Ghule, & Muralidharan, 2014).

Corrosion Inhibition

The triazole derivative family, which includes compounds related to 4-(3-((1H-imidazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline, has also shown promise as corrosion inhibitors. New heterocyclic compounds from this family have been synthesized and tested successfully as potential inhibitors for mild steel in sulfuric acid solutions. Their effectiveness was affirmed through various analytical techniques, and their inhibitory action was ascribed to the formation of an adsorbed protective film on the steel surface. This application is critical in industrial settings where material durability and longevity are paramount (Boutouil et al., 2020).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-[5-(imidazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6/c13-10-3-1-9(2-4-10)12-15-11(16-17-12)7-18-6-5-14-8-18/h1-6,8H,7,13H2,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKYJYPLEUCGPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=N2)CN3C=CN=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-((1H-imidazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2401945.png)

![1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2401946.png)

![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2401951.png)

![N-(4-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2401953.png)

![methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate](/img/no-structure.png)

![2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide](/img/structure/B2401957.png)

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2401958.png)

![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2401960.png)

![Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2401967.png)

![N-(4-bromo-3-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2401968.png)